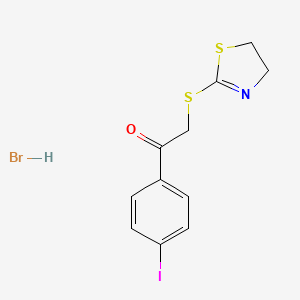![molecular formula C17H20ClNO B6000022 N-[2-(4-phenylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride](/img/structure/B6000022.png)
N-[2-(4-phenylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-phenylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the reaction of 4-phenylphenol with ethylene oxide to form 2-(4-phenylphenoxy)ethanol. This intermediate is then reacted with prop-2-en-1-amine under specific conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated systems to control the reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-phenylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[2-(4-phenylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-[2-(4-phenylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethylethanamine
- N-methyl-1-propanamine
- N-benzylprop-2-yn-1-amine
Uniqueness
N-[2-(4-phenylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride is unique due to its specific structural features, which include both aromatic and aliphatic components. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Propiedades
IUPAC Name |
N-[2-(4-phenylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-12-18-13-14-19-17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h2-11,18H,1,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRVEANHPIRFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCOC1=CC=C(C=C1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-butyryl-4-[(2,4-dimethoxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5999946.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5999954.png)
![N-isopropyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5999955.png)
methanone](/img/structure/B5999962.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B5999967.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5999973.png)
![Dimethyl 5-[(4-phenylmethoxybenzoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B5999974.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5999977.png)
![2-{4-[2-(TERT-BUTYLAMINO)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL]-4-OXOBUTYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B5999978.png)
![5,7-Dimethyl-2-(1-methyl-2,3-dihydroindol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B5999990.png)
![1-[2-(Naphthalen-1-ylmethyl)morpholin-4-yl]propan-1-one](/img/structure/B5999998.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6000005.png)
![ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6000014.png)
